Furo[3,2-c]pyridine-2-carboxylic acid Furo[3,2-c]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 112372-16-4
VCID: VC21307307
InChI: InChI=1S/C8H5NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11)
SMILES: C1=CN=CC2=C1OC(=C2)C(=O)O
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

Furo[3,2-c]pyridine-2-carboxylic acid

CAS No.: 112372-16-4

Cat. No.: VC21307307

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Furo[3,2-c]pyridine-2-carboxylic acid - 112372-16-4

Specification

CAS No. 112372-16-4
Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name furo[3,2-c]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11)
Standard InChI Key SPWZDQUIUXNYBL-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1OC(=C2)C(=O)O
Canonical SMILES C1=CN=CC2=C1OC(=C2)C(=O)O

Introduction

Chemical Properties and Structure

Structural Information

Furo[3,2-c]pyridine-2-carboxylic acid possesses a distinct molecular structure characterized by its fused ring system and carboxylic acid functionality. The compound's structural details are summarized in the table below:

PropertyValue
Chemical FormulaC8H5NO3
Molecular Weight163.13 g/mol
CAS Registry Number112372-16-4
MDL NumberMFCD11869931
SMILES NotationO=C(O)/C1=C/C2=C(C=CN=C2)O1

The molecular structure features a planar, bicyclic system with a carboxylic acid group extending from the furan ring. This planarity may contribute to the compound's ability to intercalate with biomolecules or participate in π-stacking interactions with aromatic systems .

Physical Properties

The compound exhibits several important physical properties that influence its handling, storage, and potential applications. These properties are outlined in the following table:

PropertyValueConditions
Physical AppearanceSolidAt room temperature
Melting Point>320°CIn ethanol/water
Boiling Point353.0±22.0°CPredicted value
Purity (Commercial)97%Typical analytical grade

The high melting point of furo[3,2-c]pyridine-2-carboxylic acid (>320°C) suggests strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups and potential π-stacking of the aromatic rings .

Synthesis Methods and Approaches

Catalytic Considerations

The synthesis of similar furo-pyridine compounds typically employs catalysts to facilitate key coupling reactions. The preferred catalytic systems include:

Catalyst CombinationTypical LoadingFunction
Cu(I) + Pd(II)2 mol% Cu(I), 1 mol% Pd(II)Facilitates coupling reaction
PPh32 mol%Catalyst stabilizer

Additional reaction parameters for related syntheses include temperatures between 35°C and 70°C and reaction times ranging from 16 to 27 hours, which may provide insights for the synthesis of furo[3,2-c]pyridine-2-carboxylic acid .

ClassificationDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H335-H319-H332-H315-H312
InterpretationHarmful if swallowed (H302), May cause respiratory irritation (H335), Causes serious eye irritation (H319), Harmful if inhaled (H332), Causes skin irritation (H315), Harmful in contact with skin (H312)

These hazard classifications indicate that the compound poses moderate health risks, primarily through ingestion, inhalation, and skin or eye contact .

Precautionary Measures

To ensure safe handling of furo[3,2-c]pyridine-2-carboxylic acid, several precautionary measures should be observed:

Precautionary StatementsInterpretation
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These precautions highlight the importance of proper ventilation, personal protective equipment, and appropriate response measures in case of exposure .

SupplierProduct NumberPackagingPrice (USD)Purity
TRCB41438850mg$240Not specified
AK Scientific9442CU100mg$453Not specified
AmbeedA2374361g$72097%
CrysdotCD113499541g$105297%
AccelPharmtechF18961g$228097%

This pricing information indicates that the compound is relatively expensive, which is typical for specialized heterocyclic building blocks used in pharmaceutical research and organic synthesis .

Global Supplier Distribution

The compound is available from suppliers across different regions, with a significant concentration in China. Notable global suppliers include:

SupplierCountryContact Information
Golden Pharma Co., LimitedChinasales@zjgoldpharm.com
J & K SCIENTIFIC LTD.Chinajkinfo@jkchemical.com
Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd.Chinasales@shydchem.com.cn
Wuhan Luohua Medical Technology Co.,Ltd.Chinasales@luohuapharm.com

This distribution reflects the significant role of Chinese chemical manufacturers in the production of specialized organic compounds for research purposes .

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